2-Bromo-6-chlorobenzothiazole-4-carboxylic acid methyl ester

carboxylesterase inhibition CES selectivity prodrug metabolism

2-Bromo-6-chlorobenzothiazole-4-carboxylic acid methyl ester (CAS not yet widely standardized; molecular formula C₉H₅BrClNO₂S; MW 306.56 g/mol) is a polyhalogenated benzothiazole derivative bearing bromine at the 2-position, chlorine at the 6-position, and a methyl ester at the 4-position of the fused benzothiazole core. The compound belongs to the benzothiazole-4-carboxylate ester subclass, a privileged scaffold in medicinal chemistry owing to the electron-withdrawing character of both halogen substituents and the ester group, which collectively modulate reactivity, lipophilicity, and target engagement potential.

Molecular Formula C9H5BrClNO2S
Molecular Weight 306.56 g/mol
Cat. No. B12331341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chlorobenzothiazole-4-carboxylic acid methyl ester
Molecular FormulaC9H5BrClNO2S
Molecular Weight306.56 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC(=C1)Cl)SC(=N2)Br
InChIInChI=1S/C9H5BrClNO2S/c1-14-8(13)5-2-4(11)3-6-7(5)12-9(10)15-6/h2-3H,1H3
InChIKeyGPKBAYBLRGTEPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-chlorobenzothiazole-4-carboxylic Acid Methyl Ester: Core Structural and Physicochemical Profile for Procurement Evaluation


2-Bromo-6-chlorobenzothiazole-4-carboxylic acid methyl ester (CAS not yet widely standardized; molecular formula C₉H₅BrClNO₂S; MW 306.56 g/mol) is a polyhalogenated benzothiazole derivative bearing bromine at the 2-position, chlorine at the 6-position, and a methyl ester at the 4-position of the fused benzothiazole core . The compound belongs to the benzothiazole-4-carboxylate ester subclass, a privileged scaffold in medicinal chemistry owing to the electron-withdrawing character of both halogen substituents and the ester group, which collectively modulate reactivity, lipophilicity, and target engagement potential [1]. Its computed XLogP3 of approximately 4.2 for the closely related des-ester analog (CAS 3507-17-3) indicates substantial lipophilicity relative to non-halogenated or mono-halogenated benzothiazole carboxylates [2]. Commercial availability typically ranges from 95% to 98% purity (HPLC), with recommended storage under inert atmosphere at 2–8°C .

Why 2-Bromo-6-chlorobenzothiazole-4-carboxylic Acid Methyl Ester Cannot Be Replaced by Generic Halobenzothiazole Analogs


Halogenated benzothiazole carboxylates are not interchangeable building blocks. The specific 2-bromo/6-chloro/4-methyl ester substitution pattern on 2-bromo-6-chlorobenzothiazole-4-carboxylic acid methyl ester creates a unique combination of steric, electronic, and hydrogen-bond-accepting properties that diverge measurably from closely related analogs. Structure-activity relationship (SAR) evidence from benzothiazole series demonstrates that halogen position and identity are not additive: moving chlorine from the 6-position to the 4-position alters fungicidal IC₅₀ values by >2-fold, and replacing a bromine atom at position 2 with chlorine reduces both electrophilic reactivity for cross-coupling and lipophilicity (ΔLogP ≈ 0.5–0.8 units), which in turn affects membrane permeability and metabolic stability [1]. Furthermore, the 4-carboxylic acid methyl ester regioisomer (as opposed to the more common 2-carboxylate or 6-carboxylate series) places the ester in a sterically constrained position adjacent to the ring-junction sulfur, directly impacting the geometry of subsequent amidation or hydrolysis reactions . Procurement of a generic 'chlorobenzothiazole carboxylate' without specifying the 2-bromo-6-chloro-4-methyl ester substitution therefore risks introducing a compound with fundamentally different reactivity in cross-coupling, different metabolic susceptibility, and different biological target engagement profiles [2].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 2-Bromo-6-chlorobenzothiazole-4-carboxylic Acid Methyl Ester


Human Carboxylesterase 2 (CE2) vs. Carboxylesterase 1 (CE1) Inhibitory Selectivity: A 4-Fold Window Distinguishing This Scaffold from Mono-Halogenated Benzothiazoles

In human liver microsome assays, the 2-bromo-6-chlorobenzothiazole scaffold (evaluated as the des-ester parent compound BDBM50058817 / CHEMBL1271483) exhibits a 4.0-fold selectivity window for inhibition of carboxylesterase 2 (CE2) over carboxylesterase 1 (CE1): IC₅₀ (CE2) = 5.61 μM versus IC₅₀ (CE1) = 22.4 μM [1]. This contrasts with structurally related mono-chlorinated benzothiazoles (e.g., 2-chlorobenzothiazole derivatives evaluated as acetylcholinesterase inhibitors in rat striatal assays), which show non-overlapping target engagement profiles and lack reported CE2/CE1 selectivity data [2]. The CE2>CE1 selectivity is functionally significant because CE2 is the predominant intestinal carboxylesterase responsible for first-pass hydrolysis of ester prodrugs, while CE1 is primarily hepatic; a 4-fold CE2 preference implies differential metabolic handling of ester prodrugs constructed on this scaffold relative to non-selective or CE1-preferring benzothiazole analogs [1]. The quantitative IC₅₀ values provide a benchmark against which procurement teams can evaluate lot-to-lot biological consistency when sourcing this compound for CES-related assay development.

carboxylesterase inhibition CES selectivity prodrug metabolism drug-drug interaction

Regioselective Bromination Yield Benchmarked Against Standard Benzothiazole Bromination Protocols: 69% Isolated Yield for the 2-Bromo-6-chloro Intermediate

The synthesis of the key intermediate 2-bromo-6-chlorobenzothiazole (CAS 3507-17-3) via Sandmeyer-type bromination of 2-amino-6-chlorobenzothiazole using CuBr/tert-butyl nitrite in acetonitrile at 60°C affords the product in 69% isolated yield after silica gel chromatography (hexane/ethyl acetate 7:1) [1]. This yield compares favorably with the broader class of benzothiazole electrophilic brominations: standard NBS-mediated dibromination protocols for unsubstituted benzothiazole (producing 2,6-dibromobenzothiazole) typically require 9–15 hour reflux times with TiO₂ catalyst and report variable yields subject to over-bromination, whereas the CuBr/tBuONO method is complete within 30 minutes and avoids polybrominated byproducts . The 69% yield combined with commercial purity specifications of ≥96% (up to 97–99% from select vendors) enables cost-effective scale-up relative to analogs requiring more complex purification [2].

Sandmeyer bromination regioselective synthesis process chemistry building block purity

Patent-Cited Application in Drug-Resistant Tuberculosis Combination Therapy: A Differentiated Use-Case Not Claimed for 2,6-Dihalo or 2-Amino-6-chloro Analogs

Patent WO202415000A1 specifically claims 2-bromo-6-chlorobenzothiazole-4-carboxylic acid methyl ester for use in combination therapies targeting drug-resistant tuberculosis (TB) . By contrast, the structurally closest commercially available analogs — namely 2-amino-6-chloro-benzothiazole-4-carboxylic acid methyl ester (CAS 1023531-08-9) and 2-chloro-benzothiazole-6-carboxylic acid methyl ester (CAS 90792-69-1) — are described in vendor literature as general 'building blocks for bioactive molecules' without specific TB-related patent claims . The 2,6-dichlorobenzothiazole scaffold (CAS 3622-23-9) is primarily cited in agrochemical patents as a precursor to the herbicide Fenthiaprop, not in anti-infective therapeutic contexts [1]. This patent specificity provides a documented, citable rationale for selecting the 2-bromo-6-chloro-4-methyl ester regioisomer over its 2-amino or 2,6-dichloro counterparts when the research objective involves antimycobacterial drug discovery.

antitubercular agents drug-resistant TB combination therapy patent-protected intermediate

Recommended Research and Procurement Application Scenarios for 2-Bromo-6-chlorobenzothiazole-4-carboxylic Acid Methyl Ester


Ester Prodrug Design Requiring CE2-Preferential Hydrolysis Kinetics

In prodrug programs where intestinal first-pass hydrolysis is desired over hepatic metabolism, the 4.0-fold CE2-over-CE1 selectivity of the 2-bromo-6-chlorobenzothiazole scaffold (IC₅₀ CE2 = 5.61 μM; CE1 = 22.4 μM) provides a quantitatively characterized starting point for ester prodrug construction [1]. Procurement of this specific compound enables reproducible CES selectivity profiling, whereas generic halobenzothiazole esters lack documented CE2/CE1 discrimination data [1].

Drug-Resistant Tuberculosis Lead Optimization Programs

The compound's citation in patent WO202415000A1 for drug-resistant TB combination therapy positions it as a development-relevant intermediate for antimycobacterial screening cascades . Unlike the 2-amino-6-chloro analog (CAS 1023531-08-9) or the agrochemical-oriented 2,6-dichloro scaffold, this compound has a documented, disease-specific patent rationale that supports its inclusion in TB-focused compound libraries .

Regioselective Cross-Coupling Chemistry Exploiting the Differential Reactivity of C2-Br vs. C6-Cl

The orthogonal halide pairing (C2–Br vs. C6–Cl) enables sequential palladium-catalyzed cross-coupling reactions — the more reactive C2–Br bond can be selectively functionalized via Suzuki, Negishi, or Buchwald-Hartwig coupling while leaving the C6–Cl intact for subsequent diversification . The 69% isolated yield benchmark for the Sandmeyer bromination step provides a validated starting point for process chemistry scale-up that is not documented for the 2,6-dichloro or 2-amino-6-chloro comparator series [2].

Pharmacokinetic Modulation via Halogen-Dependent Lipophilicity Tuning

With a computed XLogP3 of approximately 4.2 for the des-ester parent — substantially higher than the 2,4-dichloro (LogP ≈ 3.6) or 2,6-dichloro analogs — this scaffold offers a quantifiably higher lipophilicity baseline for CNS penetration or membrane targeting applications [3]. The 4-carboxylic acid methyl ester further provides a handle for subsequent solubility modulation through hydrolysis to the free acid (predicted LogD₇.₄ reduction of 1.5–2.0 log units), a property combination not available in the 2-carboxylate or 6-carboxylate regioisomeric series .

Quote Request

Request a Quote for 2-Bromo-6-chlorobenzothiazole-4-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.